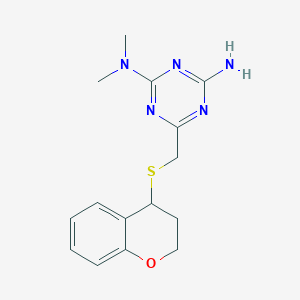![molecular formula C10H11N5S2 B7426446 2-[3-(7H-purin-6-ylsulfanyl)propylsulfanyl]acetonitrile](/img/structure/B7426446.png)
2-[3-(7H-purin-6-ylsulfanyl)propylsulfanyl]acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-(7H-purin-6-ylsulfanyl)propylsulfanyl]acetonitrile is a complex organic compound that belongs to the class of purine derivatives Purines are nitrogen-containing heterocycles that play crucial roles in various biological processes, including the formation of nucleic acids (DNA and RNA), energy transfer, and signaling pathways
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(7H-purin-6-ylsulfanyl)propylsulfanyl]acetonitrile typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the purine core, followed by the introduction of the sulfanyl groups and the acetonitrile moiety. The reaction conditions often require the use of specific reagents, solvents, and catalysts to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
化学反応の分析
Types of Reactions
2-[3-(7H-purin-6-ylsulfanyl)propylsulfanyl]acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The sulfanyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like thiols or amines can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-[3-(7H-purin-6-ylsulfanyl)propylsulfanyl]acetonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating biological pathways and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating diseases, including cancer and inflammatory disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-[3-(7H-purin-6-ylsulfanyl)propylsulfanyl]acetonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
2-(Benzylsulfanyl)-7H-purin-6-one: Another purine derivative with similar sulfanyl groups.
3-(7H-purin-6-ylsulfanyl)propane-1,2-diol: A compound with a similar purine core and sulfanyl groups but different functional groups.
Uniqueness
2-[3-(7H-purin-6-ylsulfanyl)propylsulfanyl]acetonitrile stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
特性
IUPAC Name |
2-[3-(7H-purin-6-ylsulfanyl)propylsulfanyl]acetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5S2/c11-2-5-16-3-1-4-17-10-8-9(13-6-12-8)14-7-15-10/h6-7H,1,3-5H2,(H,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPBYVGSLFMEJSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1)C(=NC=N2)SCCCSCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N'-(2,6-dimethyl-3-nitrophenyl)-N-[3-methyl-2-(4-methylpiperidin-1-yl)butyl]oxamide](/img/structure/B7426368.png)
![[3-Nitro-5-(trifluoromethyl)phenyl]-[4-(1,1,1-trifluoro-2-hydroxypropan-2-yl)piperidin-1-yl]methanone](/img/structure/B7426378.png)
![6-[2-(Oxolan-2-yl)ethylsulfanyl]-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7426384.png)
![N-[2-(diethylamino)-2-(furan-2-yl)ethyl]-N'-(2,6-dimethyl-3-nitrophenyl)oxamide](/img/structure/B7426386.png)

![N'-(2,6-dimethyl-3-nitrophenyl)-N-[1-(pyridin-2-ylmethyl)piperidin-4-yl]oxamide](/img/structure/B7426393.png)
![N-(2,6-dimethyl-3-nitrophenyl)-2-[3-[hydroxy-(1-methylimidazol-2-yl)methyl]piperidin-1-yl]-2-oxoacetamide](/img/structure/B7426399.png)
![N-[3-(2-methyl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carbonyl)thiophen-2-yl]-2,3-dihydro-1H-indene-5-carboxamide](/img/structure/B7426401.png)
![N-[2-(ethylamino)-2-oxoethyl]-1-oxo-2H-isoquinoline-4-carboxamide](/img/structure/B7426410.png)
![3-[4-[3-(Difluoromethoxy)-4-nitrophenyl]piperazin-1-yl]-1-methylpyrazin-2-one](/img/structure/B7426431.png)

![3-fluoro-4-pyrazol-1-yl-N-[(5-thiophen-2-yl-1,3-oxazol-2-yl)methyl]aniline](/img/structure/B7426438.png)

![N-[[3-(1,5-dimethylpyrazol-4-yl)-1,2-oxazol-5-yl]methyl]-1-phenylbutan-1-amine](/img/structure/B7426453.png)
